

Topic: A Validated Protocol for the Synthesis of α -(Halohetaroyl)-2-Azahetarylacetonitriles

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Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499

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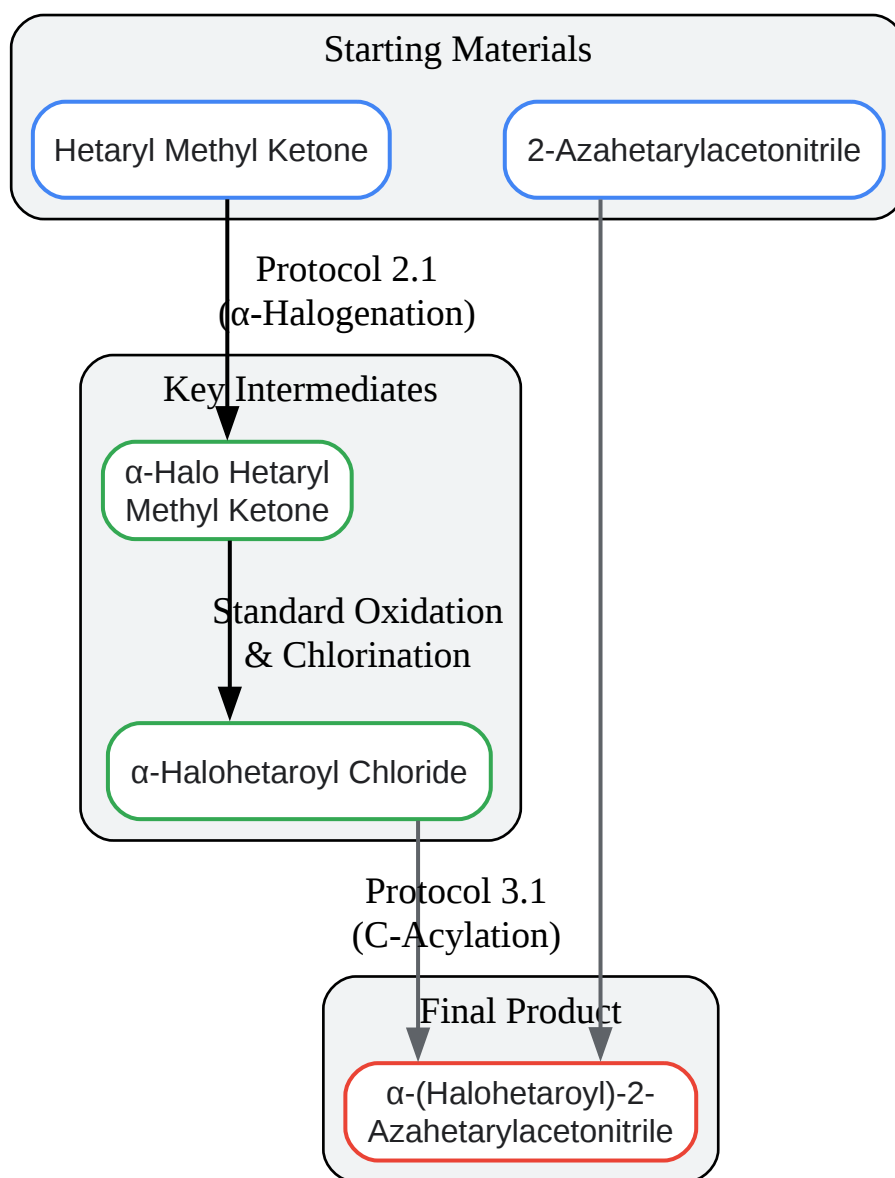
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: α -(Halohetaroyl)-2-azahetarylacetonitriles represent a class of highly functionalized chemical scaffolds with significant potential in medicinal chemistry. Their unique combination of a reactive α -haloketone, a cyano group, and two distinct heterocyclic moieties makes them valuable precursors for constructing complex molecular architectures and novel therapeutic agents. This document provides a comprehensive, field-tested guide to their synthesis. We will move beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the procedure but also adapt it to their specific molecular targets. The protocol is designed as a self-validating system, incorporating key characterization checkpoints and troubleshooting insights.

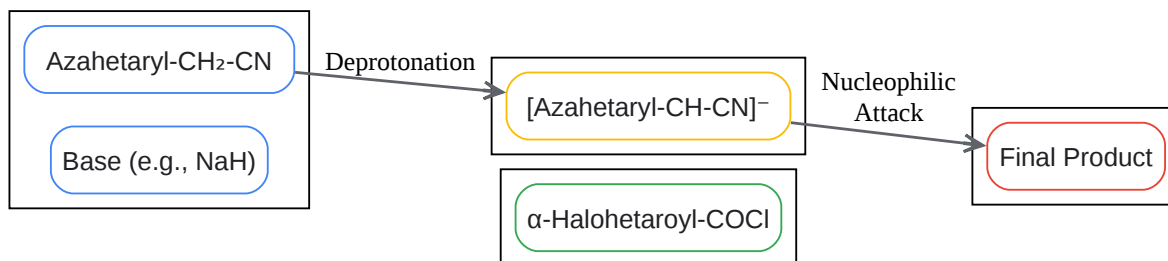
Introduction: Strategic Importance and Synthetic Overview

The convergence of azaheterocycles and activated carbonyl compounds is a cornerstone of modern drug discovery. The title compounds are of particular interest as they can act as versatile intermediates. For instance, the α -haloketone moiety is a well-known electrophilic hub for introducing nucleophiles, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, opening diverse synthetic pathways.

The synthesis is best approached via a convergent strategy, which involves the preparation of two key intermediates followed by their coupling. This protocol will focus on the most robust and logical pathway: the acylation of a 2-azahetarylacetonitrile with a pre-synthesized α -halohetaroyl chloride. This method offers superior control over the final halogenation step compared to post-acylation halogenation, which can be complicated by competing reactions.



Mechanism: C-Acylation of Azahetarylacetonitrile



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